N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide is a sulfonamide-based compound featuring a naphthamide moiety linked to a phenyl-sulfamoyl group substituted with a 4-methylpyrimidine ring. Its molecular formula is C₂₄H₂₂N₄O₄S (molecular weight: 462.52 g/mol). Elemental analysis data shows minor deviations between calculated and experimental values (e.g., C: 62.49% found vs. 62.32% calculated; O: 13.95% found vs. The compound is synthesized via conventional methods, such as condensation reactions, with yields exceeding 70% in optimized protocols .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15-13-14-23-22(24-15)26-30(28,29)18-11-9-17(10-12-18)25-21(27)20-8-4-6-16-5-2-3-7-19(16)20/h2-14H,1H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDSOVJSPJLDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide typically involves multiple steps:
Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with 4-methylpyrimidine-2-amine under suitable conditions to form the intermediate N-(4-methylpyrimidin-2-yl)sulfamoylphenylamine.
Coupling with Naphthoyl Chloride: The intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its sulfonamide and amide bonds:
Acidic Hydrolysis
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Conditions : Concentrated HCl, reflux (80–100°C, 6–8 hours).
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Reaction : Cleavage of the sulfonamide bond yields 4-aminobenzenesulfonic acid and N-(4-methylpyrimidin-2-yl)-1-naphthamide.
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Mechanism : Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water .
Basic Hydrolysis
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Conditions : NaOH (2M), ethanol/water (1:1), 60°C, 4 hours.
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Reaction : Saponification of the amide bond produces 1-naphthoic acid and the corresponding amine derivative.
Oxidation Reactions
The pyrimidine and naphthalene rings participate in oxidation reactions:
Pyrimidine Ring Oxidation
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Reagent : KMnO₄ in acidic medium (H₂SO₄).
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Product : Pyrimidine N-oxide derivatives form at the pyrimidine nitrogen .
Naphthalene Ring Oxidation
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Reagent : CrO₃ in acetic acid.
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Product : 1,4-Naphthoquinone via dihydroxylation and subsequent dehydrogenation.
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Side Reaction : Over-oxidation to phthalic acid derivatives occurs with prolonged heating .
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring undergoes substitution:
Reduction Reactions
Selective reduction of functional groups:
Amide Reduction
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Reagent : LiAlH₄ in THF, reflux (12 hours).
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Product : Corresponding amine (N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)naphthylamine).
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Challenges : Over-reduction of the pyrimidine ring is avoided by controlled stoichiometry .
Sulfonamide Reduction
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Reagent : Zn/HCl, 60°C, 6 hours.
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Product : Thiophenol analog via reductive desulfurization (low yield: 30%) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
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Conditions : Pd(PPh₃)₄, K₂CO₃, D
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Studies have demonstrated that N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide shows activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Case Study :
- Objective : Evaluate antibacterial efficacy.
- Methodology : Disk diffusion method against selected bacterial strains.
- Results : Significant zones of inhibition were observed, indicating strong antibacterial potential.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. Its mechanism appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells.
Case Study :
- Objective : Assess anticancer activity in BRCA-deficient cancer cells.
- Methodology : In vitro proliferation assays.
- Results : The compound inhibited cell growth significantly, suggesting its potential as a targeted cancer therapy.
Enzyme Inhibition
This compound has shown promising results in enzyme inhibition studies, particularly against acetylcholinesterase (AChE). This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Study :
- Objective : Measure AChE inhibitory activity.
- Methodology : Enzyme assays to determine IC50 values.
- Results : The compound exhibited an IC50 value of 0.63 µM, indicating potent inhibitory action.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as carbonic anhydrase, inhibiting their activity by mimicking the natural substrate or blocking the active site.
Pathway Modulation: By inhibiting key enzymes, the compound can modulate various biochemical pathways, leading to effects such as reduced inflammation or inhibited cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Target Compound and Analogs
Key Observations :
- Core Structure : All compounds share the 4-(N-(heterocyclic)sulfamoyl)phenyl backbone, but substituents on the amide/naphthamide group vary.
- Melting Points: Compound 16 (benzamide derivative) has a higher melting point (159–161°C) than the target compound (data unavailable), possibly due to stronger intermolecular interactions from the dimethylphenylamino group .
- Synthesis Yields : The target compound and its benzamide analog (Compound 16) exhibit high yields (~70–76%), suggesting robust synthetic protocols .
Elemental Analysis and Purity
Table 2: Elemental Analysis Comparison
Notes:
Biological Activity
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its antimicrobial and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.43 g/mol. The compound features a naphthamide core substituted with a sulfamoyl group and a methylpyrimidine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-naphthoyl chloride with an appropriate amine derivative, followed by the introduction of the sulfamoyl group. Various synthetic routes have been explored to optimize yield and purity, as detailed in recent literature .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit moderate to good antimicrobial activity against various pathogens. For instance, the presence of electronegative groups at specific positions on the phenyl ring significantly enhances antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Target Organisms | Activity Level |
|---|---|---|---|
| Compound A | Antibacterial | E. coli, S. aureus | Moderate |
| Compound B | Antifungal | Candida albicans | Good |
| This compound | Antimicrobial | Various bacteria and fungi | Pending studies |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several factors:
- Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability, facilitating better bioavailability and efficacy against targeted pathogens .
- Electronegativity : The presence of electronegative substituents (like F or Cl) on the phenyl moiety has been shown to improve antifungal activity significantly .
- Substituent Positioning : Variations in the positioning of substituents on the aromatic rings can lead to different biological outcomes, highlighting the importance of precise molecular design .
Case Studies
Recent studies have focused on evaluating the efficacy of this compound in vitro against various strains of bacteria and fungi. For example, a comparative study demonstrated that this compound exhibited promising activity against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-1-naphthamide, and how are intermediates validated?
- The compound can be synthesized via multi-step reactions starting with the formation of the sulfamoyl linkage, followed by coupling with a naphthamide moiety. Key steps include nucleophilic substitution and amide bond formation under reflux conditions. Intermediates are validated using thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy for structural confirmation .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- 1H/13C NMR identifies proton and carbon environments, particularly the sulfamoyl and naphthamide groups. IR spectroscopy confirms functional groups (e.g., S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight .
Q. What purification strategies are effective for isolating this compound post-synthesis?
- Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. Recrystallization from ethanol or DCM/hexane mixtures improves purity. Purity is assessed via HPLC (>95% by area normalization) and melting point analysis .
Advanced Research Questions
Q. How can molecular dynamics simulations predict binding interactions between this compound and biological targets (e.g., urease)?
- Software like Amber models ligand-receptor interactions by simulating the compound’s conformational flexibility in the enzyme’s active site. Key parameters include binding free energy (MM/PBSA calculations) and hydrogen-bonding networks with catalytic residues (e.g., His593 in urease) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Cross-validate assays (e.g., urease inhibition via indophenol method vs. HPLC). Control variables like enzyme source (e.g., Canavalia ensiformis vs. bacterial urease) and buffer conditions. Use structure-activity relationship (SAR) analysis to identify substituent effects on activity .
Q. How do modifications to the pyrimidine ring influence inhibitory activity against enzymes?
- Substituents at the 4-methyl position on the pyrimidine enhance steric complementarity with hydrophobic enzyme pockets. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, improving binding to catalytic sites. SAR studies show IC₅₀ values correlate with pyrimidine substitution patterns .
Q. What computational approaches validate interactions in enzyme active sites?
- Docking studies (AutoDock Vina) predict binding poses, while QM/MM simulations assess electronic interactions. Compare computed binding energies with experimental IC₅₀ values. Validate via mutagenesis (e.g., alanine scanning of key residues) .
Q. How do naphthamide substituents affect pharmacokinetic properties like solubility and bioavailability?
- Hydrophobic naphthamide groups reduce aqueous solubility but enhance membrane permeability. Introduce polar groups (e.g., -OH) to improve solubility. LogP calculations and in vitro Caco-2 cell assays quantify permeability and efflux ratios .
Q. What in vitro models assess efficacy against antibiotic-resistant bacterial strains?
- Use MIC assays against methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli (ESBL-producing). Combine with time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
